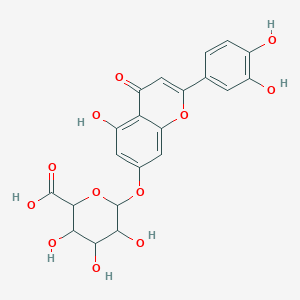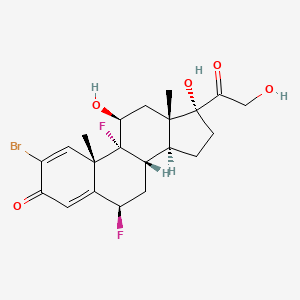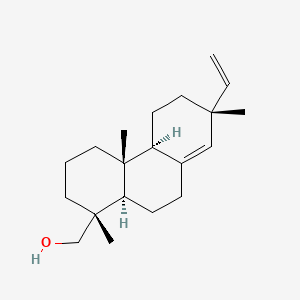![molecular formula C48H91NO8 B1252166 (Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B1252166.png)
(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galactosylceramide (d18:1/24:1(15Z)), also known as (Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide, is a non-acidic monoglycosphingolipid. It consists of a sphingolipid backbone with one carbohydrate moiety attached to a ceramide unit. This compound is a type of glycosphingolipid, which plays a crucial role in cellular interactions and signal transduction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Galactosylceramide (d18:1/24:1(15Z)) typically involves the glycosylation of ceramide precursors. The ceramide backbone is synthesized through a series of reactions, including the condensation of sphingosine with fatty acids. The glycosylation step involves the attachment of a galactose moiety to the ceramide backbone using glycosyltransferase enzymes .
Industrial Production Methods
Industrial production of Galactosylceramide (d18:1/24:1(15Z)) often employs biotechnological methods, utilizing microbial or enzymatic synthesis. These methods offer higher yields and specificity compared to traditional chemical synthesis. The use of recombinant enzymes and genetically modified microorganisms has been explored to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Galactosylceramide (d18:1/24:1(15Z)) undergoes various chemical reactions, including:
Oxidation: The ceramide backbone can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction reactions can modify the sphingosine backbone.
Substitution: Substitution reactions can occur at the carbohydrate moiety, leading to the formation of different glycosphingolipids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and glycosyltransferase enzymes for glycosylation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various glycosphingolipids, such as glucosylceramide and lactosylceramide. These products have distinct biological functions and are involved in different cellular processes .
Wissenschaftliche Forschungsanwendungen
Galactosylceramide (d18:1/24:1(15Z)) has a wide range of scientific research applications:
Wirkmechanismus
Galactosylceramide (d18:1/24:1(15Z)) exerts its effects through its interaction with cellular membranes and signaling pathways. It is involved in the formation of lipid rafts, which are microdomains in the cell membrane that play a role in signal transduction. The compound interacts with various proteins and receptors, modulating their activity and influencing cellular processes such as differentiation, proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucosylceramide (d181/241(15Z)): Similar to Galactosylceramide, but with a glucose moiety instead of galactose.
Ceramide (d181/241(15Z)): Lacks the carbohydrate moiety, serving as a precursor for glycosphingolipids.
Uniqueness
Galactosylceramide (d18:1/24:1(15Z)) is unique due to its specific carbohydrate moiety, which imparts distinct biological functions. It is particularly important in the nervous system, where it is involved in myelin formation and neuronal function. Its role in disease mechanisms and potential therapeutic applications also sets it apart from other glycosphingolipids .
Eigenschaften
Molekularformel |
C48H91NO8 |
|---|---|
Molekulargewicht |
810.2 g/mol |
IUPAC-Name |
(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide |
InChI |
InChI=1S/C48H91NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,41-43,45-48,50-51,53-55H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)/b18-17-,37-35+/t41-,42+,43+,45-,46-,47+,48+/m0/s1 |
InChI-Schlüssel |
WBOZIXHPUPAOIA-JMDWBTAUSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
Synonyme |
C 24-cerebroside N-nervonylgalactosylsphingosine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-Methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1252086.png)











